molecular formula C7H3Cl2F3O2S B174821 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 132481-85-7

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B174821
CAS No.: 132481-85-7
M. Wt: 279.06 g/mol
InChI Key: YEKUNAGQKGXFEN-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.07 g/mol . It is a derivative of benzene, characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used as an intermediate in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from affecting the reaction. The reaction mixture is heated to facilitate the conversion of the sulfonyl fluoride to the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKUNAGQKGXFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622954
Record name 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132481-85-7
Record name 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 3-chloro-4-trifluoromethyl-phenylamine.
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